molecular formula C16H18N4O2 B2569856 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034332-63-1

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B2569856
CAS RN: 2034332-63-1
M. Wt: 298.346
InChI Key: SHCDNPLRBASUJT-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, also known as P3P, is a chemical compound that has garnered attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

Studies have shown that derivatives of piperidine and pyrimidine, synthesized via microwave-assisted methods, exhibit significant antibacterial activity. For instance, the synthesis of piperidine containing pyrimidine imines and thiazolidinones under microwave irradiation has been demonstrated to yield compounds with promising antibacterial properties. This highlights the potential use of such compounds in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial Activity of Schiff Bases

Research on the synthesis of Schiff bases, which are known for their antimicrobial properties, indicates that compounds incorporating pyridine and ethanone structures can serve as effective corrosion inhibitors. This suggests their potential application in protecting materials from microbial-induced corrosion, showcasing the versatility of these compounds in both biological and industrial applications (Hegazy et al., 2012).

Hydrogen-Bonding Patterns and Structural Analysis

The study of enaminones, including those with pyrrolidin-2-ylidene and piperidin-2-ylidene analogues, reveals intricate hydrogen-bonding patterns. This research provides insights into the structural characteristics of such compounds, which could be crucial for designing molecules with specific properties for applications in material science and molecular engineering (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis and Evaluation as Antiviral and Cytotoxic Agents

Compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine have been synthesized and evaluated for their antiviral and cytotoxic activities. This showcases the potential of pyridine derivatives in the development of new therapeutic agents targeting various viral infections and cancer types, indicating the broader implications of research on such compounds (Amr, Maigali, & Abdulla, 2008).

Corrosion Inhibition Efficiency

Schiff bases derived from pyridinyl compounds have been explored for their corrosion inhibition efficiency on carbon steel. This research is pivotal for industrial applications, particularly in enhancing the longevity and durability of metal structures and components in corrosive environments (Hegazy et al., 2012).

properties

IUPAC Name

2-pyridin-3-yl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(9-13-3-1-6-17-10-13)20-8-2-4-14(11-20)22-15-5-7-18-12-19-15/h1,3,5-7,10,12,14H,2,4,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCDNPLRBASUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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